molecular formula C11H17NO3 B1375268 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol CAS No. 1225531-09-8

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol

Cat. No.: B1375268
CAS No.: 1225531-09-8
M. Wt: 211.26 g/mol
InChI Key: JSTIMMJXDYQGQZ-UHFFFAOYSA-N
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Description

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol is a secondary alcohol and primary amine derivative featuring a 3,5-dimethoxyphenyl substituent. Its structure comprises a propan-1-ol backbone with an amino group at the third carbon and a methoxy-substituted aromatic ring at the first carbon. Structural analogs, such as those with positional isomerism (e.g., 3,4-dimethoxyphenyl derivatives) or modified functional groups, have been studied for crystallographic and pharmacological behaviors .

Properties

IUPAC Name

3-amino-1-(3,5-dimethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-14-9-5-8(11(13)3-4-12)6-10(7-9)15-2/h5-7,11,13H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTIMMJXDYQGQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(CCN)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde.

    Formation of Intermediate: The aldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 3,5-dimethoxyphenylpropan-1-ol.

    Amination: The intermediate is then aminated using ammonia or an amine source to introduce the amino group at the 3-position.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it to alcohols or amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or amines.

    Substitution: Produces various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its effects on the central nervous system.

    Medicine: Investigated for potential therapeutic uses in treating mental health disorders.

    Industry: Used in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol involves its interaction with serotonin receptors in the brain. It primarily targets the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound’s hallucinogenic effects are attributed to its ability to modulate neurotransmitter activity in the central nervous system.

Comparison with Similar Compounds

a. Structural Variations and Physicochemical Properties

  • Aromatic Substituents: The 3,5-dimethoxyphenyl group in the target compound differs from the 3,4-dimethoxyphenyl analogs in , which exhibit distinct crystallographic packing due to substituent positioning . The electron-donating methoxy groups enhance solubility in polar solvents compared to non-polar tolyl (e.g., 2,2-Dimethyl-3-(3-tolyl)propan-1-ol) or thiophenyl groups (e.g., compounds) .
  • Functional Groups: The primary amine in the target compound contrasts with the tertiary amine in 3-(Diethylamino)-2,2-dimethyl-propan-1-ol, which reduces hydrogen-bonding capacity and increases lipophilicity (density: 0.875 g/cm³) .

c. Reactivity and Stability

  • Limited reactivity data are available for the target compound. However, secondary alcohols and aromatic amines are generally prone to oxidation, necessitating stabilization under inert conditions. highlights the stability of tertiary amines in propanol derivatives, which lack reactive N-H bonds .

Biological Activity

3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula for 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol is C11_{11}H17_{17}NO3_3. The presence of both amino and methoxy groups contributes to its reactivity and interaction with biological targets.

Property Value
Molecular FormulaC11_{11}H17_{17}NO3_3
Molecular Weight215.26 g/mol
Functional GroupsAmino, Methoxy

1. Serotonergic Activity

Research indicates that 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol primarily targets the 5-HT2A serotonin receptor . This interaction is associated with altered mood, cognition, and perception, suggesting potential applications in treating mood disorders and psychosis . The hallucinogenic effects attributed to this compound stem from its ability to modulate neurotransmitter systems in the central nervous system.

2. Antimicrobial Properties

In addition to its serotonergic effects, studies have demonstrated that this compound exhibits antimicrobial activity. It has shown effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in combating infections.

3. Neuroprotective Effects

Preliminary findings suggest that compounds similar to 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol may provide neuroprotective benefits. They have been observed to protect dopaminergic neurons from degeneration in animal models . This aspect opens avenues for research into neurodegenerative diseases like Parkinson's.

The mechanism by which 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol exerts its effects primarily involves:

  • Receptor Binding : The compound binds selectively to the 5-HT2A receptor, influencing serotonin pathways.
  • Signal Transduction : Upon binding, it activates downstream signaling cascades that modulate neuronal activity and neurotransmitter release.

Case Study 1: Serotonin Receptor Agonism

In a study investigating the agonistic properties of novel compounds at serotonin receptors, 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol was found to significantly enhance β-arrestin recruitment at the 5-HT2A receptor with an EC50_{50} value indicative of high potency (values not disclosed) . This suggests a strong potential for therapeutic applications in mood regulation.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of various amino alcohols revealed that 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol demonstrated notable activity against Gram-positive bacteria. The study highlighted its effectiveness in inhibiting bacterial growth at concentrations lower than many conventional antibiotics.

Research Implications

The diverse biological activities of 3-Amino-1-(3,5-dimethoxyphenyl)propan-1-ol position it as a promising candidate for further pharmacological studies. Its potential applications span from psychiatric treatments to infectious disease management.

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